molecular formula C9H10BClO2 B11748497 (2-Chloro-3-cyclopropylphenyl)boronic acid

(2-Chloro-3-cyclopropylphenyl)boronic acid

Cat. No.: B11748497
M. Wt: 196.44 g/mol
InChI Key: RAVNWSNJSAKXBC-UHFFFAOYSA-N
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Description

(2-Chloro-3-cyclopropylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopropyl group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-cyclopropylphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds efficiently at room temperature, yielding the desired boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput . The use of automated systems and optimized reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium acetate, sodium hydroxide, and other bases are used to facilitate reactions.

    Solvents: DMSO, tetrahydrofuran (THF), and other polar solvents are often employed.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Produced via nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-3-cyclopropylphenyl)boronic acid is unique due to the combination of its functional groups, which impart distinct steric and electronic properties. This makes it particularly valuable in specific synthetic applications where other boronic acids may not be as effective .

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.

Properties

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

(2-chloro-3-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2

InChI Key

RAVNWSNJSAKXBC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C2CC2)Cl)(O)O

Origin of Product

United States

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